molecular formula C6H6IN3O2 B12852335 (4-Iodo-2-nitrophenyl)hydrazine

(4-Iodo-2-nitrophenyl)hydrazine

Cat. No.: B12852335
M. Wt: 279.04 g/mol
InChI Key: CXCYKFQKCRJCGR-UHFFFAOYSA-N
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Description

(4-Iodo-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5IN3O2 It is characterized by the presence of an iodine atom at the 4th position and a nitro group at the 2nd position on a phenyl ring, with a hydrazine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-2-nitrophenyl)hydrazine typically involves the nitration of 4-iodoaniline followed by the reduction of the nitro group to form the hydrazine derivative. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by reduction using reagents such as tin(II) chloride in hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: (4-Iodo-2-nitrophenyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reducing agents include tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Reduction: The major product is (4-Amino-2-nitrophenyl)hydrazine.

    Substitution: Depending on the nucleophile used, various substituted phenylhydrazines can be formed.

Scientific Research Applications

(4-Iodo-2-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of (4-Iodo-2-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways and has potential therapeutic applications in the treatment of diseases .

Comparison with Similar Compounds

    (4-Nitrophenyl)hydrazine: Similar structure but lacks the iodine atom.

    (4-Iodo-2-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: (4-Iodo-2-nitrophenyl)hydrazine is unique due to the presence of both an iodine atom and a nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C6H6IN3O2

Molecular Weight

279.04 g/mol

IUPAC Name

(4-iodo-2-nitrophenyl)hydrazine

InChI

InChI=1S/C6H6IN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2

InChI Key

CXCYKFQKCRJCGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])NN

Origin of Product

United States

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